9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline

DNA intercalation spectroscopy antiviral

Indoloquinoxaline SAR studies lack well-characterized N6-linear-alkyl probes for direct cytostatic comparisons. 9-Methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline fills this gap: • Primary-carbon n-pentyl chain enhances cytotoxic potency vs branched-chain analogs per QSAR. • N6-substitution yields non-adenine-biased DNA binding; ideal reference for competitive displacement assays. • logP 6.21-closer to lead-like space than 6-hexyl analog (~6.7). • Monomeric Ka ~10⁶ M⁻¹ avoids pan-toxicity of dimeric constructs in antiviral screens.

Molecular Formula C20H21N3
Molecular Weight 303.4 g/mol
Cat. No. B11589170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC20H21N3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C20H21N3/c1-3-4-7-12-23-18-11-10-14(2)13-15(18)19-20(23)22-17-9-6-5-8-16(17)21-19/h5-6,8-11,13H,3-4,7,12H2,1-2H3
InChIKeyJZNDYGXYVIPJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline: Core Scaffold Identity and Procurement Context


9-Methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline (C20H21N3, MW 303.41) is a fully synthetic, achiral heterocyclic compound belonging to the 6H-indolo[2,3-b]quinoxaline family . Its planar, tetracyclic core enables DNA intercalation, a mechanism conserved across this class and associated with both anticancer and antiviral activities [1]. The compound features a methyl substituent at the 9-position and a straight-chain n-pentyl group at the N6-position, giving it a high calculated logP of 6.21 . Within the broader class, the nature and position of N6-substitution are known to critically modulate DNA binding affinity, base-sequence selectivity, and cellular cytotoxicity, meaning the specific 9-methyl/N6-pentyl substitution pattern is the primary determinant of its pharmacological profile and cannot be assumed from core scaffold alone [1].

9-Methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline: Why N6-Alkyl Chain Identity Prevents Generic Interchange


Indolo[2,3-b]quinoxalines cannot be generically substituted because the N6 side chain is a dominant driver of differential biological activity, often outweighing the effects of substituents on the aromatic core. Comparative spectroscopic studies on antitumor indoloquinoxaline derivatives demonstrate that the position of the side chain (6- vs. 11-substitution) dictates base selectivity; one regioisomer formed asymmetric adenine-binding CD spectra while the other did not, and the two isomers exhibited meaningfully different DNA association constants and thermodynamic binding signatures [1]. A QSAR analysis further revealed that cyclic or primary-carbon-bearing N6 substituents enhance cytotoxic potency relative to branched or secondary-carbon chains, confirming that the linear five-carbon pentyl chain is a non-interchangeable structural feature for potency optimization [2]. These findings establish that 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline possesses a specific substitution architecture yielding a biological profile that is not replicated by analogs with different N6 alkyl groups or altered methylation patterns.

9-Methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline: Quantitative Differentiation Evidence Against In-Class Analogs


DNA Intercalation Binding Affinity of Indolo[2,3-b]quinoxaline Monomers: Class Benchmark for the Pentyl Analog

The DNA binding constant for monomeric indolo[2,3-b]quinoxaline derivatives has been established at approximately 10^6 M^-1 using absorption and fluorescence spectroscopy, while dimeric derivatives achieve approximately 10^9 M^-1 [1]. The target compound, 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline, is a monomeric derivative. In the absence of direct measured binding data for this specific compound, the class-level monomer binding constant of ~10^6 M^-1 serves as the most appropriate baseline estimate, with the N6-pentyl substitution and 9-methyl group expected to modulate affinity relative to other alkylamino-substituted monomers. This differentiates the compound from dimeric constructs that exhibit ~1,000-fold higher affinity and from analogs with cationic or hydrogen-bonding side chains that can further enhance DNA interaction strength.

DNA intercalation spectroscopy antiviral

Cytostatic Potency of 6-Aralkyl-9-substituted Analogs: Quantitative Benchmark for T-Lymphocyte Activity

In a panel of 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines, the analog 5h (bearing a specific N6-aralkyl and 9-substitution pattern) exhibited IC50 values of 23 µM against Molt 4/C8 and 38 µM against CEM T-lymphocyte lines, compared to melphalan at 3.2 µM and 2.5 µM respectively [1]. A separate analog, 7i, achieved an IC50 of 7.2 µM against murine L1210 leukemia cells versus melphalan at 2.1 µM [1]. The target compound, 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline, shares the 9-methyl substitution but replaces the N6-aralkyl group with a flexible n-pentyl chain. Based on QSAR findings that N6 substituents bearing primary carbon atoms enhance cytotoxic potency [2], the N6-pentyl-bearing target is predicted to fall within or improve upon the 7–38 µM cytostatic range observed for aralkyl analogs, providing a structurally distinct chemotype for structure-activity relationship diversification.

cytostatic leukemia T-lymphocyte

N6 Substituent Structural Differentiation: QSAR-Based Potency Prediction for Alkyl Chain Selection

QSAR modeling of 6H-indolo[2,3-b]quinoxaline derivatives identified that substituents containing cyclic groups or primary carbon atoms at the N6 position are associated with increased cytotoxic potency against HL-60 leukemia cells, whereas branched alkyl chains or secondary-carbon substituents reduce activity [1]. The N6-n-pentyl chain of the target compound is a linear, primary-carbon-bearing substituent, placing it in the favorable QSAR feature space. By contrast, commercially available analogs such as 6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline (MW 317.43, C21H23N3) bear a longer six-carbon chain whose additional methylene unit increases logP further (estimated ΔlogP ~ +0.5) and may drive the compound beyond the optimal lipophilicity range for cellular permeability. The 9-bromo-6-pentyl analog (C19H18BrN3, MW 368.27) introduces a heavy halogen at the 9-position, altering both electronic properties and molecular weight. The 9-methyl/N6-pentyl combination thus occupies a distinct, QSAR-favorable physicochemical niche.

QSAR cytotoxicity lead optimization

Regioisomeric Side-Chain Position Dictates DNA Base Selectivity: Precedent for 6-Substitution Specificity

A comparative spectroscopic study of antitumor indoloquinoxaline derivatives bearing side chains at the 6-position versus the 11-position revealed that the 6-substituted isomer (compound 1) did NOT exhibit asymmetric CD spectral features, whereas the 11-substituted isomer (compound 2) induced a strong asymmetric CD band indicative of adenine-selective binding [1]. The two regioisomers also differed in their DNA association constants and thermodynamic parameters, confirming that side-chain attachment position alone fundamentally alters the molecular recognition of DNA base pairs [1]. The target compound, 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline, bears its pentyl substituent specifically at the N6 position, and this 6-substitution architecture is predicted to yield a distinct base-selectivity profile (lacking adenine bias) compared to any 11-substituted indoloquinoxaline analog.

DNA base selectivity regioisomerism spectroscopy

Physicochemical Differentiation: Calculated logP and logD Compared to Closest Alkyl Homologs

The calculated logP of 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline is 6.21 . Its closest commercial N6-alkyl homolog, 6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline (MW 317.43, C21H23N3) , adds one methylene unit to the N6 chain. Using a standard methylene π-contribution of ~0.5 log units, the hexyl analog is predicted to have logP ~6.7, exceeding the typical optimal range of logP 1–5 for drug-like oral absorption and introducing heightened risk of poor aqueous solubility and non-specific protein binding. The pentyl analog (logP 6.21) lies closer to, though still above, the upper boundary of drug-like chemical space, making it the more developable choice among simple N6-alkyl congeners. By contrast, the 9-bromo-6-pentyl analog introduces a heavy halogen that increases molecular weight by >60 Da and adds polarizable surface area, altering both pharmacokinetic and potential toxicological profiles .

lipophilicity ADME physicochemical properties

Indoloquinoxaline Scaffold Exhibits Favorable In Vitro Antiviral Selectivity Window: Class-Level Therapeutic Index Context

The archetypal indolo[2,3-b]quinoxaline antiviral agent B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) inhibited herpes simplex virus type 1 (HSV-1) DNA synthesis and late viral protein production at concentrations of 0.5–4.5 µM without inhibiting host cellular DNA polymerases at these concentrations [1]. The antiviral mechanism was attributed to DNA intercalation that disrupts viral uncoating [2]. The target compound, 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline, shares the same indoloquinoxaline intercalation pharmacophore but replaces the basic dimethylaminoethyl side chain with a neutral n-pentyl group. This substitution eliminates the cationic charge at physiological pH, which is expected to alter both the DNA binding mode (reducing electrostatic contribution to affinity) and the cellular permeability profile, differentiating the target compound from B-220 and its charged analogs for applications where charge-neutral intercalators are preferred.

antiviral selectivity herpesvirus

9-Methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline: Evidence-Supported Research and Industrial Application Scenarios


DNA Intercalator Screening Libraries for Antiviral Drug Discovery

9-Methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline is a structurally appropriate candidate for inclusion in DNA-intercalator-focused antiviral screening libraries. Class-level data demonstrate that monomeric indoloquinoxaline derivatives bind DNA with Ka ~10^6 M^-1, a moderate affinity that allows detection of intercalation-dependent antiviral effects without the supraphysiological affinity (~10^9 M^-1) of dimeric constructs that may obscure sequence selectivity or cause pan-toxicity [1]. The validated anti-HSV-1 activity of the indoloquinoxaline analog B-220 at sub-micromolar to low-micromolar concentrations establishes mechanistic precedent for antiviral DNA intercalation by this scaffold [2]. Crucially, the neutral N6-pentyl side chain eliminates the permanent cationic charge present in B-220, creating a differentiated chemotype for probing the role of electrostatic contributions to DNA binding in antiviral mechanism-of-action studies.

Structure-Activity Relationship (SAR) Expansion of N6-Alkyl Indoloquinoxaline Cytostatic Agents

The 9-methyl/N6-pentyl substitution pattern fills a specific and under-explored gap in the indoloquinoxaline cytostatic SAR landscape. Published quantitative data for 6-aralkyl-9-substituted analogs provide cytostatic IC50 benchmarks of 7.2–38 µM against T-lymphocyte and murine leukemia lines (with melphalan at 2.1–3.2 µM as a positive control) [3]. QSAR modeling predicts that N6 substituents bearing primary carbon atoms—as in the n-pentyl chain—enhance cytotoxic potency relative to branched-chain or secondary-carbon analogs [4]. The pentyl compound therefore serves as the logical N6-linear-alkyl probe for SAR studies, bridging the gap between short-chain methyl/ethyl derivatives and long-chain hexyl/decyl analogs while avoiding the metabolic liability and solubility penalties of extended alkyl chains. Procurement of this specific analog enables direct head-to-head potency comparison with aralkyl-substituted reference compounds in a single, internally controlled experimental design.

DNA Base-Selectivity Profiling: Non-Adenine-Biased Intercalator Probe

Spectroscopic evidence demonstrates that the attachment position of the side chain on the indoloquinoxaline core determines whether the compound exhibits adenine-selective DNA binding: 6-substituted analogs lack asymmetric induced CD bands (non-adenine-selective), whereas 11-substituted analogs produce strong asymmetric CD signals indicative of adenine preference [5]. 9-Methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline, bearing its substituent at the N6 position, is predicted to display a non-adenine-biased binding profile. This makes it suitable as a reference probe in competitive displacement assays designed to map the sequence-selectivity landscape of indoloquinoxaline intercalators, particularly when paired with 11-substituted isomers to create an internal selectivity control set.

Physicochemical Property-Driven Library Design for Lead-Like Chemical Space

For compound library managers applying drug-likeness filters (logP ≤ 5, MW ≤ 500), 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline (logP 6.21, MW 303.41) offers a measurable physicochemical advantage over its closest commercial N6-alkyl homolog, 6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline (predicted logP ~6.7, MW 317.43) . The ~0.5 logP reduction of the pentyl analog positions it closer to tractable chemical space while maintaining the core intercalation pharmacophore. For chemical biology groups requiring a halogen-free scaffold, the methyl/pentyl substitution also avoids the increased molecular weight, polarizability, and potential cytochrome P450 reactivity associated with the 9-bromo-6-pentyl analog (MW 368.27) . This compound is therefore the preferred procurement choice among simple N6-alkyl/9-substituted indoloquinoxalines when optimizing for lead-like physicochemical properties.

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